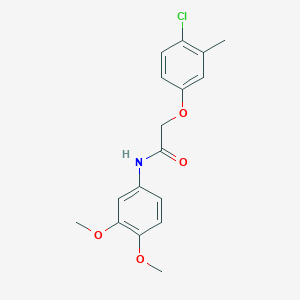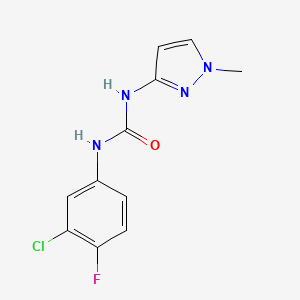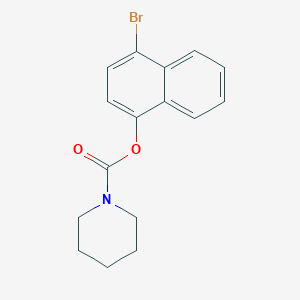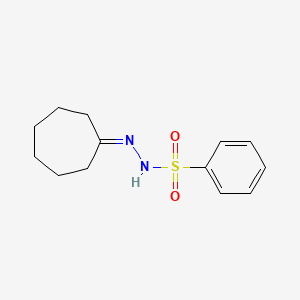![molecular formula C14H18F3N B5722765 1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
1-[3-(trifluoromethyl)benzyl]azepane
Übersicht
Beschreibung
1-[3-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters are essential for regulating the levels of the neurotransmitter glutamate in the brain, and dysfunction of these transporters has been implicated in various neurological disorders.
Wirkmechanismus
1-[3-(trifluoromethyl)benzyl]azepane acts as a non-transportable inhibitor of glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. It has a higher affinity for EAAT2 compared to other glutamate transporters, making it a useful tool for selectively inhibiting this transporter.
Biochemical and Physiological Effects:
The inhibition of EAAT2 by 1-[3-(trifluoromethyl)benzyl]azepane leads to an increase in extracellular glutamate concentrations, which can have various biochemical and physiological effects. Elevated glutamate levels can activate ionotropic glutamate receptors, leading to increased neuronal excitability and the potential for excitotoxicity. Additionally, glutamate can activate metabotropic glutamate receptors, which can modulate various signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azepane in lab experiments is its high selectivity for EAAT2, which allows for the specific inhibition of this transporter without affecting other glutamate transporters. Additionally, 1-[3-(trifluoromethyl)benzyl]azepane has a relatively long half-life, allowing for sustained inhibition of EAAT2. However, 1-[3-(trifluoromethyl)benzyl]azepane has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azepane. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, 1-[3-(trifluoromethyl)benzyl]azepane could be used in conjunction with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of the function of glutamate transporters in the brain. Finally, further optimization of 1-[3-(trifluoromethyl)benzyl]azepane and the development of related compounds could lead to improved research tools for studying glutamate transporters.
Wissenschaftliche Forschungsanwendungen
1-[3-(trifluoromethyl)benzyl]azepane has been primarily used as a research tool to study the function of glutamate transporters. It is a potent inhibitor of the glutamate transporter EAAT2, which is primarily expressed in astrocytes and plays a critical role in regulating extracellular glutamate levels. By blocking EAAT2, 1-[3-(trifluoromethyl)benzyl]azepane can increase extracellular glutamate concentrations, allowing researchers to study the effects of elevated glutamate on neuronal function.
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)




![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)

